

# Cross-Referencing Experimental Data with Literature Values for 1-(3-Methylbutyl)pyrrole

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## Compound of Interest

Compound Name: 1-(3-Methylbutyl)pyrrole

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A comprehensive guide for researchers, scientists, and drug development professionals on the comparison of experimental data for **1-(3-Methylbutyl)pyrrole** with established literature values. This guide provides a structured overview of the compound's physicochemical and spectroscopic properties, alongside a detailed experimental protocol for its synthesis and characterization.

## Introduction to 1-(3-Methylbutyl)pyrrole

**1-(3-Methylbutyl)pyrrole**, also known as N-isoamylpyrrole, is a substituted pyrrole with the chemical formula  $C_9H_{15}N$ .<sup>[1][2]</sup> Its molecular weight is approximately 137.22 g/mol.<sup>[1][2]</sup> Understanding the precise properties of this compound is crucial for its application in various research and development fields, including as a building block in the synthesis of more complex molecules and in the development of novel pharmaceuticals. This guide facilitates the critical process of cross-referencing experimentally obtained data with established literature values to ensure the identity, purity, and quality of the synthesized compound.

## Physicochemical Properties: A Comparative Analysis

Accurate determination of physicochemical properties is a fundamental step in the characterization of a chemical compound. The following table summarizes the available literature values for the key physical constants of **1-(3-Methylbutyl)pyrrole** and provides a comparison with related compounds for contextual understanding.

Property	1-(3-Methylbutyl)pyrrole (Literature Value)	1-Butylpyrrole (for comparison)	Pyrrole (for comparison)	Experimental Data
Boiling Point	187-188 °C[3]	170.50 °C	129-131 °C	[Insert Experimental Value]
Density	Data not available in searched literature	Data not available in searched literature	0.967 g/cm <sup>3</sup>	[Insert Experimental Value]
Refractive Index	Data not available in searched literature	Data not available in searched literature	1.5035	[Insert Experimental Value]

Researchers should aim to fill in the "Experimental Data" column with their own findings for a direct comparison.

## Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure of a synthesized compound. This section presents a compilation of literature data for the spectroscopic characterization of **1-(3-Methylbutyl)pyrrole**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: While a specific literature spectrum for **1-(3-Methylbutyl)pyrrole** was not located in the conducted search, the expected proton NMR signals would correspond to the protons on the pyrrole ring and the 3-methylbutyl substituent.

<sup>13</sup>C NMR: A carbon-13 NMR spectrum is available on PubChem, which can be used as a primary reference for peak assignments.[1]

## Infrared (IR) Spectroscopy

The IR spectrum of **1-(3-Methylbutyl)pyrrole** is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the pyrrole ring, as well as C-N stretching vibrations.

## Mass Spectrometry (MS)

The mass spectrum of **1-(3-Methylbutyl)pyrrole** is available on PubChem and can be used to confirm the molecular weight and fragmentation pattern of the compound.[\[1\]](#)

## Experimental Protocols

The synthesis and purification of **1-(3-Methylbutyl)pyrrole** are critical for obtaining reliable experimental data. Below are detailed methodologies for its preparation and characterization.

## Synthesis of 1-(3-Methylbutyl)pyrrole

A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This involves the reaction of a 1,4-dicarbonyl compound with a primary amine. For **1-(3-Methylbutyl)pyrrole**, a likely synthetic route involves the reaction of 2,5-dimethoxytetrahydrofuran with 3-methyl-1-butanamine. Another documented method involves the use of 1-bromo-3-methylbutane as a starting material.

Materials:

- 2,5-Dimethoxytetrahydrofuran
- 3-Methyl-1-butanamine (Isoamylamine)
- Glacial Acetic Acid
- Diethyl ether
- Anhydrous Magnesium Sulfate
- Sodium Bicarbonate solution

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxytetrahydrofuran and a molar equivalent of 3-methyl-1-butanamine.
- Add glacial acetic acid as a catalyst.
- Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and dilute with diethyl ether.
- Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **1-(3-Methylbutyl)pyrrole** by vacuum distillation.

## Characterization Methods

### NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded on a high-resolution NMR spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.

### Infrared Spectroscopy:

- IR spectra should be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

### Mass Spectrometry:

- Mass spectra can be obtained using a gas chromatography-mass spectrometry (GC-MS) system to determine the molecular weight and fragmentation pattern.

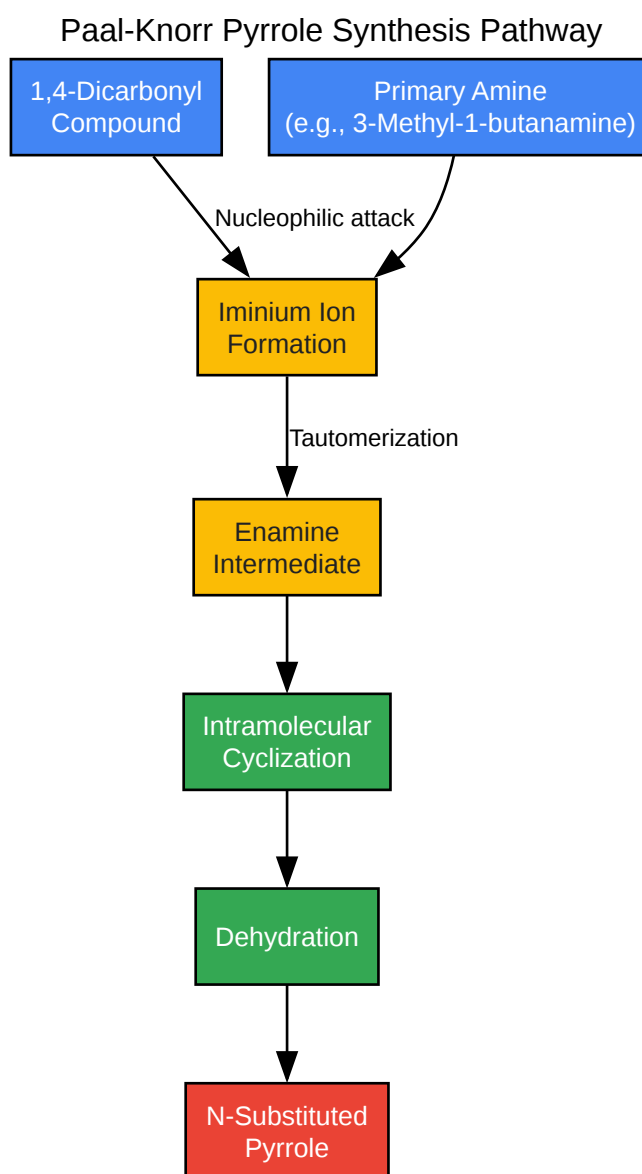
## Logical Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing process, from experimental synthesis to final data comparison.

Caption: Logical workflow for data validation.

## Signaling Pathway of Pyrrole Synthesis (Paal-Knorr)

The Paal-Knorr synthesis is a fundamental reaction for the formation of the pyrrole ring. The diagram below outlines the key steps in this signaling pathway.



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Caption: Paal-Knorr synthesis pathway.

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## References

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